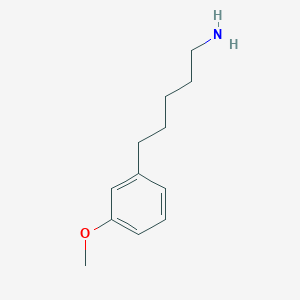
5-(3-Methoxyphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)pentan-1-amine: is an organic compound that belongs to the class of primary amines It features a pentane chain substituted with a methoxyphenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with pentan-1-amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the chloride ion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Methoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be employed.
Major Products:
Oxidation: Formation of 5-(3-nitrophenyl)pentan-1-amine.
Reduction: Formation of N-substituted pentan-1-amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-(3-Methoxyphenyl)pentan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It may be investigated for its potential therapeutic effects in various medical conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5-(3-Methoxyphenoxy)pentan-1-amine
- 5-Amino-3-methylpentan-1-ol
- N-(3-Methoxyphenyl)pentan-1-amine
Comparison: Compared to similar compounds, 5-(3-Methoxyphenyl)pentan-1-amine is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its reactivity, biological activity, and potential applications. For example, the presence of the methoxy group can enhance its solubility and alter its interaction with biological targets.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10H,2-4,6,9,13H2,1H3 |
InChI Key |
WWALLXNIPQCZAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


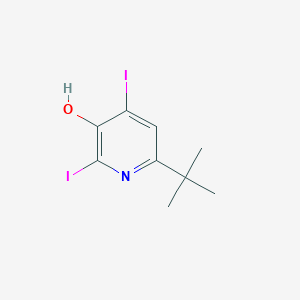
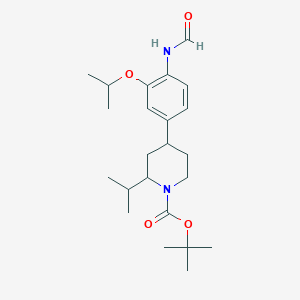
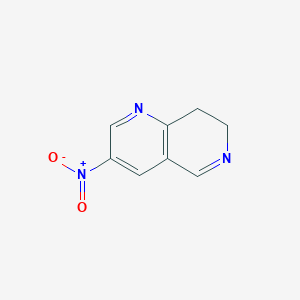
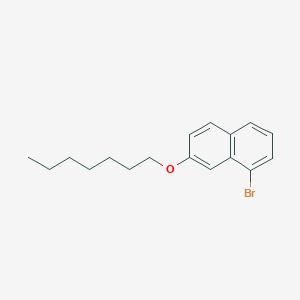
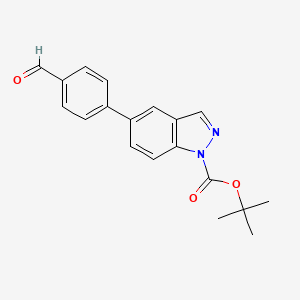
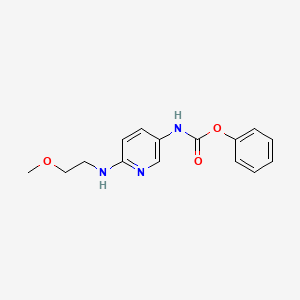
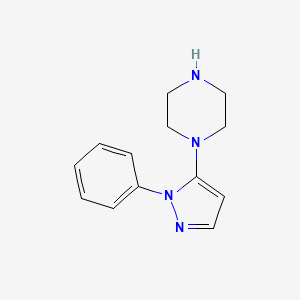
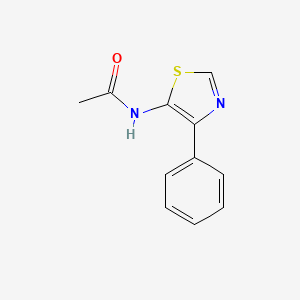
![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
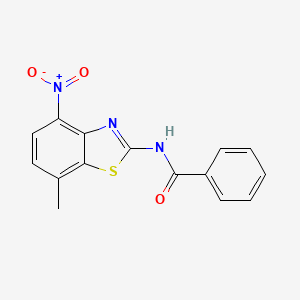

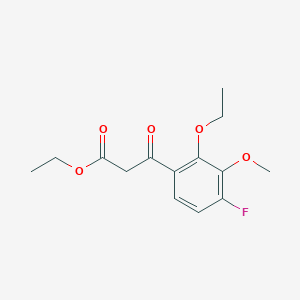
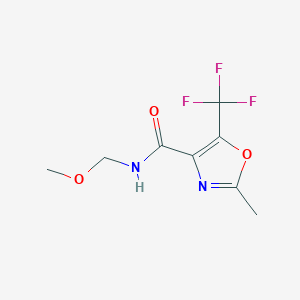
![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
